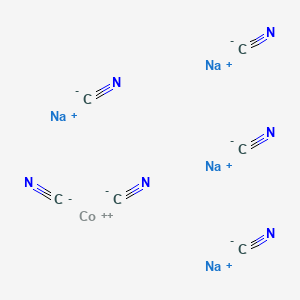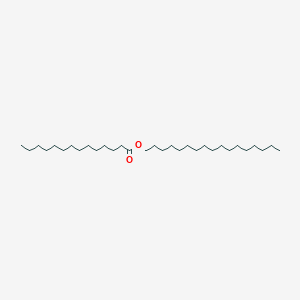
13,15-Octacosadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,15-Octacosadiyne: is a long-chain alkyne with the molecular formula C28H50 It is characterized by the presence of two triple bonds located at the 13th and 15th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 13,15-Octacosadiyne can be synthesized through the homocoupling of 1-tetradecyne. The reaction typically involves the use of a gold catalyst (Au/C) and molecular oxygen at elevated temperatures (around 170°C) for a prolonged period (approximately 18 hours). The reaction conditions are carefully controlled to ensure the formation of the desired product with a good yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar catalytic systems and reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 13,15-Octacosadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The triple bonds in this compound can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents under acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of triple bonds.
Substitution: Halogenation reactions can be carried out using bromine or chlorine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 13,15-Octacosadiyne is used as a building block in organic synthesis
Biology and Medicine: Research has shown that this compound exhibits biological activity, including antioxidant properties. It has been studied for its potential hepatoprotective effects, particularly in mitigating liver dysfunction induced by toxic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 13,15-Octacosadiyne is primarily related to its ability to undergo chemical transformations. The triple bonds in its structure make it highly reactive, allowing it to participate in various reactions that can modify its chemical and physical properties. In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1,3-Octadiyne: Another long-chain alkyne with two triple bonds, but located at different positions.
1,5-Hexadiyne: A shorter alkyne with two triple bonds, used in similar chemical reactions.
1,7-Octadiyne: Similar in structure but with different positioning of triple bonds.
Uniqueness: 13,15-Octacosadiyne is unique due to its long carbon chain and the specific positioning of its triple bonds. This structure imparts distinct chemical properties and reactivity patterns, making it valuable in specialized applications where other alkynes may not be suitable.
Properties
CAS No. |
24643-46-7 |
|---|---|
Molecular Formula |
C28H50 |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
octacosa-13,15-diyne |
InChI |
InChI=1S/C28H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
WORVNKKFYJQVPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


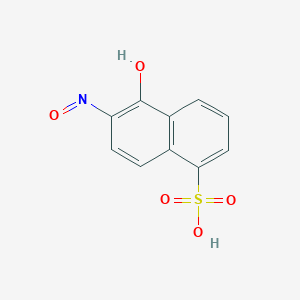
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
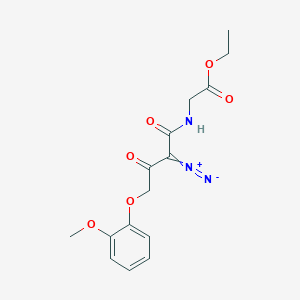
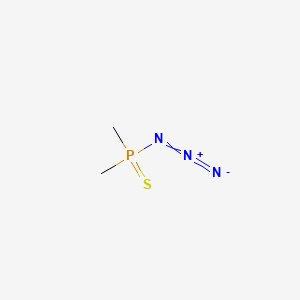

![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)

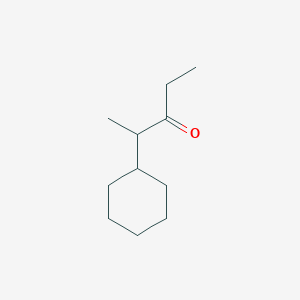
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)
